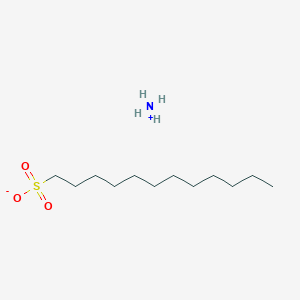
(S)-4-Amino-2-((R)-2-((S)-2-amino-3-phenylpropanamido)-3-(1H-indol-3-yl)propanamido)-4-oxobutanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-4-Amino-2-(®-2-((S)-2-amino-3-phenylpropanamido)-3-(1H-indol-3-yl)propanamido)-4-oxobutanoic acid is a complex organic compound with a unique structure that includes amino acids, indole, and phenyl groups. This compound is of significant interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-4-Amino-2-(®-2-((S)-2-amino-3-phenylpropanamido)-3-(1H-indol-3-yl)propanamido)-4-oxobutanoic acid typically involves multiple steps, including the coupling of amino acids and the formation of peptide bonds. One common method involves the use of solid-phase peptide synthesis (SPPS), where the compound is assembled step-by-step on a solid support. The reaction conditions often include the use of protecting groups to prevent unwanted side reactions and the use of coupling reagents such as carbodiimides to facilitate peptide bond formation.
Industrial Production Methods
Industrial production of this compound may involve large-scale SPPS or solution-phase synthesis, depending on the desired yield and purity. The process may also include purification steps such as high-performance liquid chromatography (HPLC) to ensure the final product’s quality.
Chemical Reactions Analysis
Types of Reactions
(S)-4-Amino-2-(®-2-((S)-2-amino-3-phenylpropanamido)-3-(1H-indol-3-yl)propanamido)-4-oxobutanoic acid can undergo various chemical reactions, including:
Oxidation: The indole and phenyl groups can be oxidized under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The amino groups can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like sodium borohydride, and electrophiles such as alkyl halides. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and pH levels.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols.
Scientific Research Applications
(S)-4-Amino-2-(®-2-((S)-2-amino-3-phenylpropanamido)-3-(1H-indol-3-yl)propanamido)-4-oxobutanoic acid has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential role in protein-protein interactions and enzyme inhibition.
Medicine: Investigated for its potential therapeutic effects, including anti-cancer and anti-inflammatory properties.
Industry: Utilized in the development of new materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of (S)-4-Amino-2-(®-2-((S)-2-amino-3-phenylpropanamido)-3-(1H-indol-3-yl)propanamido)-4-oxobutanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or alter receptor function by mimicking natural ligands. The pathways involved can include signal transduction, gene expression, and metabolic regulation.
Comparison with Similar Compounds
Similar Compounds
(S)-2-Amino-3-phenylpropanoic acid: A simpler amino acid with a phenyl group.
(S)-2-Amino-3-(1H-indol-3-yl)propanoic acid: An amino acid with an indole group.
(S)-4-Amino-2-(®-2-((S)-2-amino-3-phenylpropanamido)-3-(1H-indol-3-yl)propanamido)-4-oxobutanoic acid: The compound of interest, which combines both phenyl and indole groups.
Uniqueness
The uniqueness of (S)-4-Amino-2-(®-2-((S)-2-amino-3-phenylpropanamido)-3-(1H-indol-3-yl)propanamido)-4-oxobutanoic acid lies in its complex structure, which allows it to participate in a wide range of chemical reactions and interact with various biological targets. This makes it a valuable compound for research and potential therapeutic applications.
Properties
Molecular Formula |
C24H27N5O5 |
|---|---|
Molecular Weight |
465.5 g/mol |
IUPAC Name |
(2S)-4-amino-2-[[(2R)-2-[[(2S)-2-amino-3-phenylpropanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-4-oxobutanoic acid |
InChI |
InChI=1S/C24H27N5O5/c25-17(10-14-6-2-1-3-7-14)22(31)28-19(23(32)29-20(24(33)34)12-21(26)30)11-15-13-27-18-9-5-4-8-16(15)18/h1-9,13,17,19-20,27H,10-12,25H2,(H2,26,30)(H,28,31)(H,29,32)(H,33,34)/t17-,19+,20-/m0/s1 |
InChI Key |
NJONQBYLTANINY-SXLOBPIMSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)C[C@@H](C(=O)N[C@H](CC2=CNC3=CC=CC=C32)C(=O)N[C@@H](CC(=O)N)C(=O)O)N |
Canonical SMILES |
C1=CC=C(C=C1)CC(C(=O)NC(CC2=CNC3=CC=CC=C32)C(=O)NC(CC(=O)N)C(=O)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![3-(4-Chlorophenyl)-2-ethyl-5,6-dihydroimidazo[2,1-b][1,3]thiazole](/img/structure/B12947824.png)

![4-Chloro-6-(1-methyl-1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrazine](/img/structure/B12947835.png)
![Methyl 6-Oxo-6,7-dihydro-5H-pyrrolo[2,3-d]pyrimidine-2-carboxylate](/img/structure/B12947843.png)



![Cyclopentanol, 1-[1-(4-methoxyphenyl)-1H-imidazol-2-yl]-](/img/structure/B12947857.png)
![6-Fluoro-2-oxo-2,3-dihydrobenzo[d]oxazole-4-carboxylic acid](/img/structure/B12947860.png)


![Rel-tert-butyl ((1S,3S)-5-azaspiro[2.5]octan-1-yl)carbamate](/img/structure/B12947884.png)
